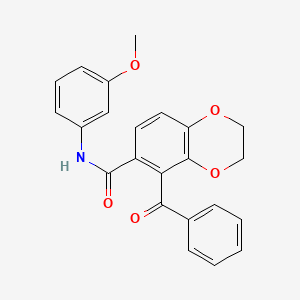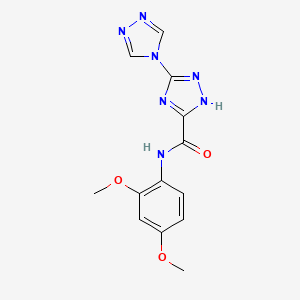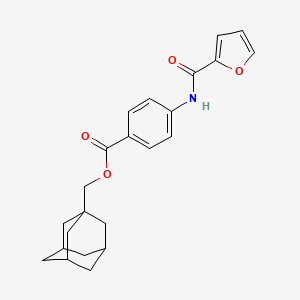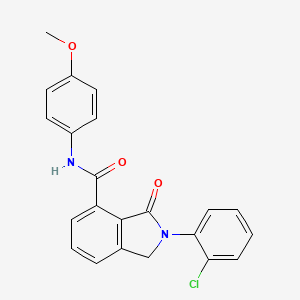![molecular formula C15H14O5 B15003231 (1S,2S,4S,6R)-3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B15003231.png)
(1S,2S,4S,6R)-3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S,4S,6R)-3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methoxybenzoyl group and the dioxatricyclo structure contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4S,6R)-3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using a Diels-Alder reaction followed by intramolecular cyclization.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via an acylation reaction, typically using 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Cyclization and Purification: The final step involves the cyclization of the intermediate to form the desired tricyclic structure, followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the acylation reaction.
化学反应分析
Types of Reactions
(1S,2S,4S,6R)-3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of alkylated derivatives.
科学研究应用
(1S,2S,4S,6R)-3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
作用机制
The mechanism of action of (1S,2S,4S,6R)-3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one involves its interaction with specific molecular targets. The methoxybenzoyl group can participate in hydrogen bonding and π-π interactions, while the tricyclic core provides a rigid framework that can fit into specific binding sites. This compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
(1S,2S,4S,6R)-3-(4-hydroxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one: Similar structure but with a hydroxy group instead of a methoxy group.
(1S,2S,4S,6R)-3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (1S,2S,4S,6R)-3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interaction with biological targets, providing a basis for its specific applications in medicinal chemistry and materials science.
属性
分子式 |
C15H14O5 |
|---|---|
分子量 |
274.27 g/mol |
IUPAC 名称 |
(1S,2S,4S,6R)-3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.02,4]nonan-5-one |
InChI |
InChI=1S/C15H14O5/c1-18-8-4-2-7(3-5-8)13(16)11-10-9-6-19-15(20-9)14(17)12(10)11/h2-5,9-12,15H,6H2,1H3/t9-,10+,11?,12+,15-/m1/s1 |
InChI 键 |
XOMGUHWRYAUUOO-ZMBSVCMPSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(=O)C2[C@H]3[C@@H]2C(=O)[C@@H]4OC[C@H]3O4 |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)C2C3C2C(=O)C4OCC3O4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![17-[(2-fluorophenyl)methyl]-13-methoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-2-one](/img/structure/B15003151.png)

![3,5-dimethyl-4-[(Z)-{6-methyl-3-oxo-4-[(2-oxo-2-phenylethyl)sulfanyl]furo[3,4-c]pyridin-1(3H)-ylidene}methyl]-1H-pyrrole-2-carbonitrile](/img/structure/B15003160.png)

![N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}pentanamide](/img/structure/B15003184.png)

![N-{1,1,1,3,3,3-hexafluoro-2-[(2,3,4-trifluorophenyl)amino]propan-2-yl}acetamide](/img/structure/B15003210.png)
![ethyl 2-ethoxy-3,3,3-trifluoro-N-{[2-(2-fluorophenyl)ethyl]carbamoyl}alaninate](/img/structure/B15003217.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B15003219.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}acetamide](/img/structure/B15003223.png)

![N-methyl-N-phenyl-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B15003239.png)
![1-(2-hydroxy-5-methylphenyl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B15003245.png)
![5-Benzyl-1-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione](/img/structure/B15003246.png)
